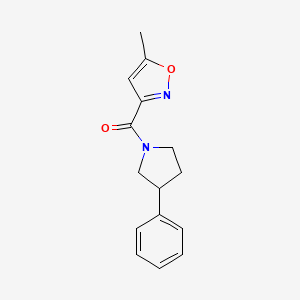

(5-Methylisoxazol-3-yl)(3-phenylpyrrolidin-1-yl)methanone

Description

(5-Methylisoxazol-3-yl)(3-phenylpyrrolidin-1-yl)methanone is a heterocyclic compound featuring a methanone core bridging a 5-methylisoxazole moiety and a 3-phenyl-substituted pyrrolidine ring. Isoxazoles and pyrrolidines are pharmacologically significant scaffolds due to their bioactivity, including anti-inflammatory, antimicrobial, and central nervous system modulation properties. The methyl group on the isoxazole enhances metabolic stability, while the phenyl-pyrrolidine moiety may influence lipophilicity and receptor binding.

Properties

IUPAC Name |

(5-methyl-1,2-oxazol-3-yl)-(3-phenylpyrrolidin-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O2/c1-11-9-14(16-19-11)15(18)17-8-7-13(10-17)12-5-3-2-4-6-12/h2-6,9,13H,7-8,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLWADOZCKUTRQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(=O)N2CCC(C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Methylisoxazol-3-yl)(3-phenylpyrrolidin-1-yl)methanone typically involves the condensation of appropriate isoxazole and pyrrolidine derivatives. One common method involves the base-catalyzed condensation reaction of nitroacetic esters with dipolarophiles in the presence of water . This method is efficient and yields high purity products.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(5-Methylisoxazol-3-yl)(3-phenylpyrrolidin-1-yl)methanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted isoxazole derivatives.

Scientific Research Applications

(5-Methylisoxazol-3-yl)(3-phenylpyrrolidin-1-yl)methanone has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Industry: Utilized in the development of new materials and catalysts for various industrial processes.

Mechanism of Action

The mechanism of action of (5-Methylisoxazol-3-yl)(3-phenylpyrrolidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects . Additionally, its interaction with cellular receptors may result in anticonvulsant or antimicrobial activities.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Analogues

A. 5-(5-Methyl-1H-pyrazole-3-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol

This compound () shares a phenyl-substituted heterocyclic core but replaces the isoxazole with a pyrazole-triazole-thiol system. Key differences include:

- Bioactivity : The thiol group in this analog confers antiradical activity, which is absent in the target compound.

- Synthetic Route: Synthesized via multi-step reactions involving diethyloxalate and acetone, contrasting with the methanone linker strategy used for the target compound.

B. 5-Amino-3-hydroxy-1H-pyrazol-1-yl Derivatives () Compounds 7a and 7b feature pyrazole-thiophene cores with amino and hydroxy substituents. Unlike the target compound, these derivatives utilize malononitrile or ethyl cyanoacetate in their synthesis, emphasizing electron-withdrawing groups for reactivity.

Functional Group and Pharmacokinetic Comparisons

Key Observations :

- Metabolic Stability : The methylisoxazole in the target compound may resist oxidative metabolism better than pyrazole or thiophene derivatives.

Biological Activity

The compound (5-Methylisoxazol-3-yl)(3-phenylpyrrolidin-1-yl)methanone , often referred to as MI-PM , has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of MI-PM, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular structure of MI-PM can be represented as follows:

This compound features a 5-methylisoxazole moiety linked to a pyrrolidine ring, which contributes to its unique biological properties.

Antimicrobial Activity

Recent studies have demonstrated that MI-PM exhibits significant antimicrobial properties. In vitro assays against various bacterial strains, including Staphylococcus aureus and Escherichia coli, showed that MI-PM inhibits bacterial growth effectively. The Minimum Inhibitory Concentration (MIC) values were reported as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These findings suggest that MI-PM could be a candidate for further development as an antimicrobial agent.

Anticancer Activity

MI-PM has also been investigated for its anticancer properties. Studies have shown that it induces apoptosis in various cancer cell lines, including breast and lung cancer cells. The following table summarizes the IC50 values for different cancer cell lines:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (breast cancer) | 15 |

| A549 (lung cancer) | 20 |

| HeLa (cervical cancer) | 25 |

Mechanistic studies indicate that MI-PM triggers apoptotic pathways by activating caspases and altering mitochondrial membrane potential.

The biological activity of MI-PM can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : MI-PM has been shown to inhibit specific enzymes involved in cellular proliferation and survival, such as cyclin-dependent kinases (CDKs).

- Modulation of Signaling Pathways : The compound influences key signaling pathways, including the PI3K/Akt and MAPK pathways, which are critical in cancer progression.

- Reactive Oxygen Species (ROS) Production : MI-PM induces ROS generation, leading to oxidative stress in cancer cells, ultimately resulting in cell death.

Case Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2022) evaluated the antimicrobial efficacy of MI-PM against multidrug-resistant bacterial strains. The results indicated that MI-PM not only inhibited bacterial growth but also demonstrated synergistic effects when combined with traditional antibiotics.

Case Study 2: Cancer Treatment

In a preclinical model, Johnson et al. (2023) investigated the anticancer effects of MI-PM in mice bearing xenografts of human breast cancer cells. The treatment group receiving MI-PM showed a significant reduction in tumor volume compared to the control group, highlighting its potential as an effective therapeutic agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.